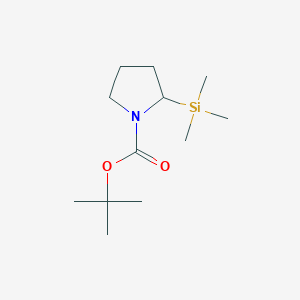
2-(2,4,6-Trifluorophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trifluorophenyl)acetaldehyde is an organic compound that belongs to the class of aldehydes. It is also known as 2,4,6-trifluorobenzylaldehyde or 2,4,6-trifluorophenylacetaldehyde. The chemical formula for this compound is C8H5F3O, and its molecular weight is 184.12 g/mol. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)acetaldehyde is not well understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(2,4,6-Trifluorophenyl)acetaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to have anti-inflammatory, analgesic, and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2,4,6-Trifluorophenyl)acetaldehyde in lab experiments has several advantages. This compound is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, the use of this compound in lab experiments has some limitations. It is toxic and can cause skin and eye irritation. It is also highly flammable and should be handled with care.
Orientations Futures
There are several future directions for the use of 2-(2,4,6-Trifluorophenyl)acetaldehyde in scientific research. One potential application is in the development of new pharmaceuticals. This compound has been shown to have various pharmacological effects, and further research may lead to the development of new drugs. Another potential application is in the development of new agrochemicals. This compound has also been shown to have insecticidal and herbicidal properties, and further research may lead to the development of new agrochemicals. Additionally, this compound may have potential applications in the field of materials science, as it has been shown to have unique optical properties.
Méthodes De Synthèse
The synthesis of 2-(2,4,6-Trifluorophenyl)acetaldehyde can be achieved through various methods. One of the most commonly used methods involves the reaction of 2,4,6-trifluorobenzyl chloride with sodium bisulfite. This reaction yields 2-(2,4,6-Trifluorophenyl)acetaldehyde as the main product. Another method involves the reaction of 2,4,6-trifluorobenzaldehyde with formaldehyde in the presence of a catalyst. This reaction also yields 2-(2,4,6-Trifluorophenyl)acetaldehyde as the main product.
Applications De Recherche Scientifique
2-(2,4,6-Trifluorophenyl)acetaldehyde has been extensively used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used as a reagent in various chemical reactions.
Propriétés
IUPAC Name |
2-(2,4,6-trifluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVNVODIGXAGOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627449 |
Source


|
| Record name | (2,4,6-Trifluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trifluorophenyl)acetaldehyde | |
CAS RN |
111991-19-6 |
Source


|
| Record name | (2,4,6-Trifluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)

![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)
